3-Ethylthiophenylboronic acid
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Overview
Description
3-Ethylthiophenylboronic acid is an organic compound with the molecular formula C8H11BO2S It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a phenyl ring and an ethylthio group
Mechanism of Action
Biochemical Pathways
3-Ethylthiophenylboronic acid is often used in Suzuki-Miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . It is also recommended to store the compound in a refrigerator .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-ethylthiophenylboronic acid involves the reaction of 3-bromotoluene with ethylthiolate, followed by metalation with n-butyllithium and subsequent quenching with trimethylborate. This method is efficient and provides a high yield of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylthiophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Boronate esters.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
3-Ethylthiophenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to create enzyme inhibitors, which are valuable in studying enzyme functions and developing new drugs.
Industry: It is used in material science research to develop new organic materials with specific properties, such as polymers for electronics or optoelectronics.
Comparison with Similar Compounds
Phenylboronic acid: Similar in structure but lacks the ethylthio group, making it less versatile in certain reactions.
3-Formylphenylboronic acid: Contains a formyl group instead of an ethylthio group, leading to different reactivity and applications.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, affecting its chemical behavior.
Uniqueness: 3-Ethylthiophenylboronic acid is unique due to the presence of the ethylthio group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in organic synthesis and medicinal chemistry.
Properties
CAS No. |
870718-05-1 |
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Molecular Formula |
C6H9BO2S |
Molecular Weight |
156.02 g/mol |
IUPAC Name |
(3-ethylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C6H9BO2S/c1-2-5-3-4-10-6(5)7(8)9/h3-4,8-9H,2H2,1H3 |
InChI Key |
RACFOQUAPQFXII-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=CC=C1)SCC)(O)O |
Canonical SMILES |
B(C1=C(C=CS1)CC)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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